Disulfide,bis[(4-nitrophenyl)methyl] Disulfide,bis[(4-nitrophenyl)methyl]
Brand Name: Vulcanchem
CAS No.:
VCID: VC16218333
InChI: InChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1
SMILES:
Molecular Formula: C14H15N2O4S2-
Molecular Weight: 339.4 g/mol

Disulfide,bis[(4-nitrophenyl)methyl]

CAS No.:

Cat. No.: VC16218333

Molecular Formula: C14H15N2O4S2-

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Disulfide,bis[(4-nitrophenyl)methyl] -

Specification

Molecular Formula C14H15N2O4S2-
Molecular Weight 339.4 g/mol
IUPAC Name N-hydroxy-4-[[[4-[hydroxy(oxido)amino]phenyl]methyldisulfanyl]methyl]benzeneamine oxide
Standard InChI InChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1
Standard InChI Key OSKZJXQZARUMCD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CSSCC2=CC=C(C=C2)N(O)[O-])[NH+](O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Disulfide,bis[(4-nitrophenyl)methyl] features a symmetrical structure with two 4-nitrobenzyl groups bridged by a disulfide bond. The nitro groups at the para positions of the benzene rings confer electron-withdrawing effects, influencing the compound’s reactivity and stability. X-ray crystallography and spectroscopic analyses confirm the planar geometry of the aromatic rings and the dihedral angle between the sulfur-sulfur axis and the benzyl groups, which affects intermolecular interactions .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC14H12N2O4S2\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight336.386 g/mol
Density1.434 g/cm³
Boiling Point534.4°C at 760 mmHg
Flash Point277°C

Electronic and Spectroscopic Features

The nitro groups (-NO2\text{-NO}_2) induce significant electron deficiency in the aromatic rings, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy showing absorption maxima near 270 nm. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methylene (-CH2-\text{-CH}_2\text{-}) protons adjacent to the disulfide bond resonate at δ 3.8–4.2 ppm, while aromatic protons appear as doublets near δ 8.1–8.3 ppm due to coupling with the nitro groups .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions between 4-nitrobenzyl halides and sulfur-containing agents. A representative method involves reacting 4-nitrobenzyl chloride with sodium sulfide (Na2S\text{Na}_2\text{S}) in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the disulfide product with purities exceeding 90%.

Catalytic Advancements

Recent advancements employ copper-catalyzed coupling reactions to enhance efficiency. For instance, using CuCl22H2O\text{CuCl}_2 \cdot 2\text{H}_2\text{O} and 1,10-phenanthroline as a ligand in aqueous media enables the coupling of 4-nitrobenzyl halides with elemental sulfur at 100°C, achieving yields up to 85% . This green chemistry approach reduces reliance on organic solvents and aligns with sustainable synthesis principles.

Table 2: Comparative Synthesis Methods

MethodConditionsYieldReference
Nucleophilic SubstitutionDMF, 80°C, 24h90%
Cu-Catalyzed CouplingH2O\text{H}_2\text{O}, 100°C, 24h85%

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) demonstrates decomposition onset at 220°C, with complete degradation by 550°C, releasing SO2\text{SO}_2, NOx\text{NO}_x, and carbonaceous residues. Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) near 75°C, indicative of moderate thermal stability for storage and handling .

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and chloroform. The disulfide bond undergoes homolytic cleavage under UV irradiation or in the presence of reducing agents (e.g., NaBH4\text{NaBH}_4), generating 4-nitrobenzyl radicals capable of initiating polymerization or participating in redox cycles .

Applications in Research and Industry

Organic Synthesis

Disulfide,bis[(4-nitrophenyl)methyl] serves as a precursor for synthesizing thiols via reductive cleavage. For example, treatment with tributylphosphine (PBu3\text{PBu}_3) in ethanol yields 4-nitrobenzylthiol, a building block for functionalized nanoparticles and self-assembled monolayers .

Materials Science

The compound’s nitro groups facilitate π-π stacking interactions, enabling its use in conductive polymers and metal-organic frameworks (MOFs). Recent studies highlight its role in stabilizing hypervalent sulfur intermediates, enhancing the electrochemical performance of lithium-sulfur batteries .

Recent Research and Future Directions

Hypervalent Bonding Insights

A 2023 study employing density functional theory (DFT) revealed a 4-center/6-electron hypervalent interaction between sulfur and nitro oxygen atoms, stabilizing the disulfide bond and reducing susceptibility to thermal scission . This discovery opens avenues for designing disulfide-based materials with tailored stability.

Catalytic Innovations

Emerging methodologies, such as electrochemical synthesis using carbon nanotube electrodes, promise atom-efficient routes to disulfide,bis[(4-nitrophenyl)methyl] with minimal byproduct formation .

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